molecular formula C14H15NO2S2 B2911644 N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide CAS No. 2034483-29-7

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide

Cat. No.: B2911644
CAS No.: 2034483-29-7
M. Wt: 293.4
InChI Key: LEUFRHJSGQNPKM-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is a compound that features a unique structure combining a tetrahydropyran ring and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar functional groups.

    Tetrahydropyran-4-yl derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is unique due to the combination of the tetrahydropyran ring and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(11-3-1-9-18-11)15-14(5-7-17-8-6-14)12-4-2-10-19-12/h1-4,9-10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUFRHJSGQNPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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